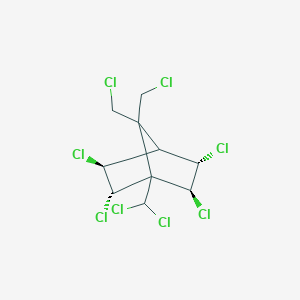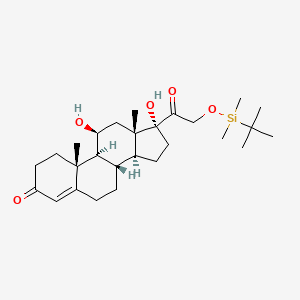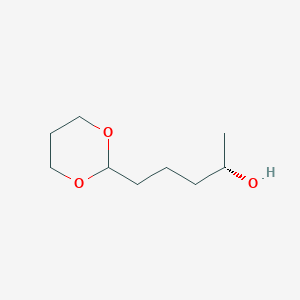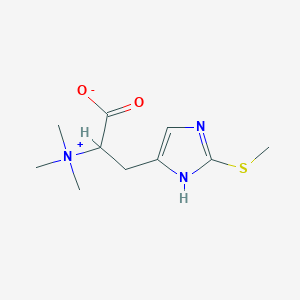
3-Methylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
化学反応の分析
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
科学的研究の応用
3-Methylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutene derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用機序
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
類似化合物との比較
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
特性
CAS番号 |
18631-90-8 |
|---|---|
分子式 |
C4H6 |
分子量 |
54.09 g/mol |
IUPAC名 |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
InChIキー |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
正規SMILES |
CC1C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)

![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)



![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
